methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate

Description

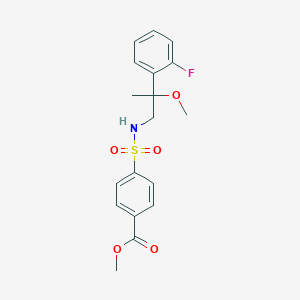

Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate is a synthetic sulfonamide derivative characterized by a benzoate ester core linked to a sulfamoyl group substituted with a 2-(2-fluorophenyl)-2-methoxypropyl chain. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxypropyl chain may influence solubility and bioavailability.

Properties

IUPAC Name |

methyl 4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO5S/c1-18(25-3,15-6-4-5-7-16(15)19)12-20-26(22,23)14-10-8-13(9-11-14)17(21)24-2/h4-11,20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNPSPUEAUIIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-aminobenzoic acid to form 4-aminobenzenesulfonamide.

Substitution Reaction: The sulfonamide intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-fluorophenyl group.

Esterification: The resulting product undergoes esterification with methanol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzoate esters.

Scientific Research Applications

Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the fluorophenyl and methoxypropyl groups may enhance the compound’s binding affinity and specificity for its target enzymes.

Comparison with Similar Compounds

Structural Features

- Target Compound : Features a sulfamoyl group attached to a benzoate ester, substituted with a fluorinated aromatic ring and methoxypropyl chain.

- Sulfonylurea Analogs : Contain a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linked to a triazine ring (e.g., metsulfuron-methyl) or other heterocycles .

Physicochemical Properties

- Lipophilicity: The 2-fluorophenyl group in the target compound likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

- Solubility : The methoxypropyl chain may reduce water solubility relative to triazine-based sulfonylureas (e.g., metsulfuron-methyl has solubility >1,000 mg/L at pH 7) .

Environmental and Metabolic Stability

- Degradation: The fluorine atom in the target compound may slow microbial degradation compared to non-halogenated analogs.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

Structural Divergence : Unlike triazine-based sulfonylureas, the target compound’s fluorophenyl group may confer unique photostability and target-site resistance mitigation .

Ecotoxicity : Fluorinated compounds often persist in ecosystems, necessitating rigorous environmental risk assessments.

Biological Activity

Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate is a synthetic compound that falls under the category of sulfonamide derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes, which are implicated in various physiological and pathological processes, including cancer progression.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H20FNO4S

- Molecular Weight: 357.40 g/mol

The compound features a sulfonamide group, a methoxypropyl moiety, and a fluorophenyl substituent, which collectively contribute to its biological activity.

The primary biological activity of this compound is attributed to its interaction with carbonic anhydrase II (CA II), one of the twelve isoforms of carbonic anhydrases present in humans. CA II plays a crucial role in regulating pH and bicarbonate levels in tissues, making it a target for therapeutic intervention in diseases characterized by altered acid-base homeostasis, such as cancer.

Inhibition of Carbonic Anhydrase

Research indicates that this compound exhibits high affinity for CA II, which is overexpressed in various solid tumors. By inhibiting CA II, the compound may reduce tumor acidity, thereby limiting tumor growth and metastasis. A study demonstrated that modifications on the benzenesulfonamide ring could enhance binding affinity to CA II, suggesting a structure-activity relationship that can be exploited for drug design .

Biological Activity Data

| Activity | Details |

|---|---|

| Target Enzyme | Carbonic Anhydrase II |

| Inhibition Type | Competitive inhibition |

| IC50 Value | Specific IC50 values vary based on structural modifications; further studies needed for precise quantification. |

| Potential Applications | Cancer therapy through modulation of tumor microenvironment |

Case Studies and Research Findings

- Anticancer Properties:

- Mechanistic Insights:

-

Pharmacokinetics:

- Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles for this compound, although further studies are necessary to fully characterize its metabolic pathways and elimination routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.